Gmb 475;gmb475

Description

Evolution of Targeted Protein Degradation Strategies

The concept of intentionally degrading proteins for therapeutic benefit is built upon decades of fundamental research into the cell's natural protein degradation pathways.

The journey to understand cellular protein degradation began with observations in the 1960s of "autophagy," a process where cells digest their own components. protein-degradation.org However, the major breakthrough for TPD came with the discoveries surrounding the ubiquitin-proteasome system. In the late 1970s and early 1980s, researchers including Avram Hershko and Aaron Ciechanover uncovered a non-lysosomal, ATP-dependent proteolytic pathway. protein-degradation.orgnih.govnih.gov Their work revealed that a small protein, later named ubiquitin, is covalently attached to proteins, marking them for destruction. nih.govnih.gov This led to the identification of the key enzymatic players—E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligase) enzymes—that facilitate this process. nih.govnih.gov The discovery of the proteasome, a large protein complex that recognizes and degrades these ubiquitinated proteins, followed in the late 1980s. protein-degradation.org This foundational work, which earned a Nobel Prize in 2004, established the mechanistic basis for how cells selectively eliminate proteins and laid the groundwork for hijacking this system for therapeutic purposes. protein-degradation.org

The idea of co-opting the UPS for targeted degradation was conceptualized in the late 1990s, with the first proof-of-concept PROTAC reported in 2001 by the laboratories of Craig Crews and Raymond Deshaies. nih.govportlandpress.com These initial PROTACs were peptide-based molecules, which had limitations such as poor cell permeability. researchgate.netnih.gov A significant evolution occurred with the development of small-molecule-based PROTACs, which demonstrated improved drug-like properties. protein-degradation.org Since 2015, the field has expanded rapidly, moving from academic curiosities to clinically investigated therapeutic candidates, marking a new era in drug development. portlandpress.comresearchgate.netnih.gov

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. nih.govmagtechjournal.com Their mechanism of action is a multi-step process:

Ternary Complex Formation : The PROTAC simultaneously binds to the POI and an E3 ligase inside the cell, forming a key ternary complex (POI-PROTAC-E3 ligase). portlandpress.comfaseb.org This induced proximity brings the target protein into close contact with the cell's ubiquitination machinery, an interaction that would not naturally occur. portlandpress.com

Ubiquitination : Once the ternary complex is formed, the recruited E3 ligase facilitates the transfer of ubiquitin molecules from an E2 enzyme to the surface of the POI. nih.govnih.gov The POI becomes tagged with a polyubiquitin (B1169507) chain.

Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's primary protein degradation machinery. nih.gov The proteasome unfolds and degrades the POI into small peptides. musechem.com

Catalytic Action : After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, initiating another cycle of degradation. nih.govmusechem.com This catalytic, or event-driven, nature means a single PROTAC molecule can destroy multiple target protein copies. nih.gov

The unique mechanism of PROTACs offers several distinct advantages compared to conventional small-molecule inhibitors, which typically function through occupancy-driven pharmacology. nih.govbiochempeg.com

Catalytic Activity and High Potency : Because PROTACs act catalytically and are recycled, they can be effective at very low, sub-stoichiometric concentrations, potentially reducing the required therapeutic dose and associated toxicity. nih.govaurigeneservices.comrevvity.com

Targeting the "Undruggable" Proteome : Traditional inhibitors require binding to a functional or active site on a protein to block its activity. biochempeg.comaurigeneservices.com PROTACs only need a sufficient binding interaction to recruit the E3 ligase, allowing them to target proteins that lack enzymatic function or well-defined binding pockets, such as scaffolding proteins and transcription factors, which have long been considered "undruggable". biochempeg.comrevvity.comirbbarcelona.org

Overcoming Drug Resistance : Resistance to inhibitors often arises from mutations in the drug's binding site that reduce binding affinity. aurigeneservices.comresearchgate.net Since PROTACs can often function effectively even with weaker binding, they have the potential to degrade these mutated, resistant proteins. biochempeg.comresearchgate.net

Improved Selectivity : The activity of a PROTAC depends on the formation of a stable ternary complex, which involves specific protein-protein interactions between the target and the E3 ligase. revvity.com This provides an additional layer of selectivity beyond simple ligand binding, which can reduce off-target effects. nih.govrevvity.com

Complete Removal of Protein Function : Inhibitors typically block only one function of a multi-domain protein (e.g., its kinase activity), leaving other scaffolding or non-enzymatic functions intact. nih.govbiochempeg.com PROTACs, by inducing the degradation of the entire protein, eliminate all its functions, which can lead to a more profound and durable biological response. portlandpress.combiochempeg.com

Emergence of Proteolysis-Targeting Chimeras (PROTACs)

Significance of GMB-475 in Targeted Protein Degradation Research

GMB-475 is a potent, small-molecule PROTAC specifically designed to induce the degradation of the BCR-ABL1 fusion protein. medchemexpress.comtocris.com This oncoprotein is the characteristic driver of chronic myeloid leukemia (CML). cancer-research-network.com GMB-475 represents a significant application of PROTAC technology to address key challenges in CML therapy, namely drug resistance to conventional tyrosine kinase inhibitors (TKIs). aacrjournals.orgmedkoo.com

The compound is a heterobifunctional molecule that consists of an allosteric inhibitor that targets the myristoyl pocket of the ABL1 kinase domain, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.comnih.govselleckchem.com By bringing BCR-ABL1 and VHL together, GMB-475 triggers the ubiquitination and subsequent proteasomal degradation of the oncogenic protein. medkoo.comselleckchem.com

Research has shown that GMB-475 induces rapid degradation of BCR-ABL1 in CML cell lines and inhibits downstream signaling pathways, such as STAT5. medchemexpress.comaacrjournals.orgselleckchem.com A key finding is its ability to inhibit the proliferation of cells expressing clinically relevant BCR-ABL1 mutants that are resistant to traditional TKIs like imatinib (B729). aacrjournals.orgcaymanchem.comnih.gov Furthermore, GMB-475 was shown to reduce viability and promote apoptosis in primary CML stem and progenitor cells while having no effect on healthy CD34+ cells at the same concentrations, highlighting its potential for selective anti-leukemic activity. cancer-research-network.comaacrjournals.orgnih.gov The development of GMB-475 demonstrates that PROTAC-mediated degradation offers a viable strategy to overcome TKI resistance and provides a powerful tool for studying the non-kinase-dependent roles of the BCR-ABL1 oncoprotein. aacrjournals.orgresearchgate.net

Detailed Research Findings for GMB-475

| Cell Line | Target | Parameter | Value | Reference |

|---|---|---|---|---|

| K562 (human CML) | BCR-ABL1 Degradation | DC50 | 340 nM | caymanchem.comrndsystems.com |

| K562 (human CML) | Cell Proliferation | IC50 | ~1 µM | caymanchem.comnih.gov |

| Ba/F3 (murine, BCR-ABL1 transformed) | Cell Proliferation | IC50 | ~1 µM | caymanchem.comnih.gov |

| Ba/F3 (parental) | Cell Proliferation | IC50 | >10 µM | caymanchem.com |

| Cell Line | BCR-ABL1 Mutant | Parameter | Value | Reference |

|---|---|---|---|---|

| Ba/F3 | T315I | IC50 | 1.98 µM | caymanchem.com |

| Ba/F3 | G250E | IC50 | 0.37 µM | caymanchem.com |

| Ba/F3 | T315I + F486S | IC50 | 4.49 µM | nih.gov |

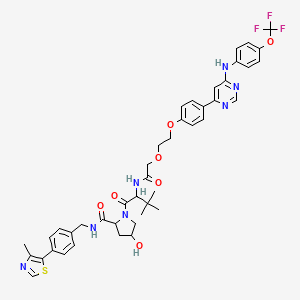

Structure

2D Structure

Properties

Molecular Formula |

C43H46F3N7O7S |

|---|---|

Molecular Weight |

861.9 g/mol |

IUPAC Name |

1-[3,3-dimethyl-2-[[2-[2-[4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C43H46F3N7O7S/c1-26-38(61-25-50-26)29-7-5-27(6-8-29)21-47-40(56)35-19-31(54)22-53(35)41(57)39(42(2,3)4)52-37(55)23-58-17-18-59-32-13-9-28(10-14-32)34-20-36(49-24-48-34)51-30-11-15-33(16-12-30)60-43(44,45)46/h5-16,20,24-25,31,35,39,54H,17-19,21-23H2,1-4H3,(H,47,56)(H,52,55)(H,48,49,51) |

InChI Key |

ONDVWISBMHHLGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOC4=CC=C(C=C4)C5=CC(=NC=N5)NC6=CC=C(C=C6)OC(F)(F)F)O |

Origin of Product |

United States |

Molecular Architecture and Rational Design of Gmb 475

Structural Components of GMB-475

The component of GMB-475 responsible for recognizing the target protein is derived from GNF5, an allosteric inhibitor of the ABL1 kinase. medchemexpress.comresearchgate.net Unlike traditional ATP-competitive inhibitors that bind to the kinase's active site, GNF5 targets the myristoyl pocket of ABL1, a less conserved allosteric site. researchgate.netnih.gov This specific binding mode offers a high degree of selectivity for ABL1 and ABL2 kinases. researchgate.net

The rationale for using an allosteric inhibitor like GNF5 in the design of GMB-475 is multifaceted. It allows for the targeting of BCR-ABL1 in a manner distinct from many existing tyrosine kinase inhibitors (TKIs), potentially overcoming resistance mechanisms that arise from mutations in the ATP-binding site. nih.govnih.gov By binding to the myristoyl pocket, the GNF5 moiety of GMB-475 effectively "tags" the BCR-ABL1 protein for degradation. medchemexpress.comfrontiersin.org Research has shown that allosteric inhibitors can induce conformational changes in the target protein, which can be exploited for PROTAC design. windows.net The development of GMB-475 built upon the understanding of the GNF5-ABL1 interaction, adapting the GNF5 scaffold to incorporate a linker for attachment to the E3 ligase ligand. nih.gov

To initiate the degradation process, GMB-475 must recruit an E3 ubiquitin ligase. The rational design of GMB-475 incorporates a ligand that specifically binds to the Von Hippel-Lindau (VHL) E3 ligase. nih.govselleckchem.combroadpharm.com The VHL ligand acts as a molecular "hook," bringing the VHL E3 ligase into close proximity with the GNF5-bound BCR-ABL1 protein. nih.gov This induced proximity is the catalytic principle of PROTACs, facilitating the transfer of ubiquitin from the E3 ligase to the target protein.

The selection of a VHL ligand is a critical aspect of GMB-475's design. VHL is a well-characterized E3 ligase, and small molecule ligands with high affinity and specificity for VHL have been developed, making it an attractive choice for PROTAC construction. frontiersin.org The specific VHL ligand used in GMB-475 is based on a well-established scaffold known to effectively recruit the VHL protein. medchemexpress.commedchemexpress.com

The VHL ligand component of GMB-475 is based on the VH032 scaffold, specifically utilizing (S,R,S)-AHPC (also known as VH032-NH2). medchemexpress.commedchemexpress.com This particular ligand is a derivative of the small molecule VHL inhibitors and has been optimized for use in PROTACs. medchemexpress.comglpbio.com (S,R,S)-AHPC is designed to bind with high affinity to the VHL protein, ensuring efficient recruitment of the E3 ligase to the target protein. medchemexpress.commedchemexpress.com

The (S,R,S)-AHPC moiety in GMB-475 serves as the critical link to the ubiquitin-proteasome system. medchemexpress.com Once GMB-475 forms a ternary complex with BCR-ABL1 and VHL, the recruited VHL E3 ligase catalyzes the polyubiquitination of BCR-ABL1. selleckchem.com This polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged oncogenic protein. nih.gov The use of a potent and well-validated VHL ligand like (S,R,S)-AHPC is therefore integral to the potent degradative activity of GMB-475. medchemexpress.com

The linker in GMB-475 is designed to provide the appropriate distance and spatial orientation between the target protein and the E3 ligase, facilitating efficient ubiquitin transfer. nih.gov An improperly designed linker can lead to steric hindrance or an unfavorable orientation, preventing effective ubiquitination. The development of GMB-475 involved the strategic placement of the linker attachment point on the GNF5 scaffold, specifically extending from a solvent-exposed region to minimize disruption of its binding to ABL1. nih.gov This rational approach to linker design is a key determinant of a PROTAC's degradation efficiency and selectivity. tocris.com

Interactive Data Tables

Table 1: Components of GMB-475

| Component | Specific Moiety | Function |

| Target Protein Ligand | GNF5 | Binds to the allosteric myristoyl pocket of the ABL1 kinase domain of BCR-ABL1. medchemexpress.comresearchgate.net |

| E3 Ubiquitin Ligase Ligand | (S,R,S)-AHPC (VH032-based) | Recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. medchemexpress.commedchemexpress.com |

| Intermediate Linker | Chemical Linker | Connects the target and E3 ligase ligands, optimizing the formation of the ternary complex. nih.govmedchemexpress.com |

Table 2: Research Findings on GMB-475's Mechanism

| Finding | Cell Lines | Effect | Reference |

| BCR-ABL1 Degradation | K562 | Induces rapid proteasomal degradation of BCR-ABL1. | selleckchem.com |

| Inhibition of Downstream Signaling | K562, Ba/F3 | Inhibits downstream biomarkers such as STAT5. | selleckchem.com |

| Antiproliferative Activity | K562, Ba/F3 (BCR-ABL1 expressing) | Inhibits cell proliferation. | caymanchem.com |

| Activity Against Mutants | Ba/F3 (expressing BCR-ABL1T315I and BCR-ABL1G250E) | Inhibits proliferation of cells with clinically relevant mutations. | caymanchem.com |

Mechanism of Action of Gmb 475 at the Molecular and Cellular Level

Engagement with Target Protein: BCR-ABL1 and c-ABL1

The primary targets of GMB-475 are the BCR-ABL1 fusion protein and the native c-ABL1 protein. medkoo.com BCR-ABL1 is an oncogenic tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). cancer-research-network.comaacrjournals.org GMB-475 was developed to induce the degradation of this protein, thereby inhibiting its downstream signaling pathways, such as the STAT5 pathway, which is crucial for cancer cell proliferation. selleckchem.commedkoo.com Research has demonstrated that GMB-475 effectively induces the degradation of both BCR-ABL1 and c-ABL1 in human (K562) and murine (Ba/F3) CML cell lines. medkoo.comnih.gov

Unlike traditional tyrosine kinase inhibitors that bind to the ATP-binding site of the ABL1 kinase domain, GMB-475 features a ligand that binds to a distinct, allosteric site known as the myristoyl pocket. nih.govpatsnap.comnih.gov This specific binding mode is derived from the molecular scaffold of GNF-5, a known allosteric inhibitor of ABL1. nih.govresearchgate.net By targeting the myristoyl pocket, GMB-475 induces a conformational change in the ABL1 protein, which is a critical first step in initiating the degradation process. nih.govpatsnap.com This allosteric approach allows GMB-475 to be effective against certain clinically relevant BCR-ABL1 kinase domain point mutants that confer resistance to ATP-competitive inhibitors. cancer-research-network.comaacrjournals.org

Recruitment of E3 Ubiquitin Ligase: Von Hippel–Lindau (VHL)

The second key function of the GMB-475 molecule is to recruit an E3 ubiquitin ligase. cancer-research-network.com GMB-475 incorporates a ligand that specifically binds to the Von Hippel–Lindau (VHL) E3 ubiquitin ligase. selleckchem.commedkoo.comaacrjournals.orgnih.gov The VHL protein is a component of the CRL2^VHL^ E3 ligase complex, which functions as a substrate recognition module within the ubiquitin-proteasome system. nih.gov By engaging VHL, GMB-475 acts as a molecular bridge, bringing the cell's degradation machinery into close proximity with its target protein. nih.govnih.gov

Formation of the Ternary Complex: Target Protein-PROTAC-E3 Ligase

The dual-binding capability of GMB-475 facilitates the formation of a key molecular assembly known as a ternary complex. nih.gov This complex consists of the target protein (BCR-ABL1), the PROTAC molecule (GMB-475), and the E3 ligase (VHL). selleckchem.commedkoo.com The linker component of GMB-475 connects the ABL1-binding element and the VHL ligand, physically "pulling" the target protein and the E3 ligase together. nih.gov The formation of this stable ternary complex is essential for the subsequent steps in the degradation pathway.

Ubiquitination and Proteasomal Degradation Pathway

Once the ternary complex is formed, the VHL E3 ligase is positioned to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BCR-ABL1 protein. selleckchem.commedkoo.comaacrjournals.org This process results in the formation of a polyubiquitin (B1169507) chain on the target protein. nih.gov This polyubiquitin tag serves as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery. nih.govpatsnap.comnih.gov The proteasome then unfolds and degrades the ubiquitinated BCR-ABL1 protein into small peptides, effectively eliminating it from the cell. medchemexpress.comnih.gov

A significant feature of the PROTAC mechanism is its catalytic nature. nih.gov After the target protein is ubiquitinated and directed to the proteasome, GMB-475 is released and can proceed to bind another target protein and E3 ligase, initiating a new cycle of degradation. nih.gov This recycling allows a single molecule of GMB-475 to induce the degradation of multiple target protein molecules. nih.gov This contrasts with traditional inhibitors that typically require sustained occupancy of the target's active site in a 1:1 stoichiometric ratio. nih.gov

Research Findings on GMB-475 Activity

| Cell Line | Target Protein | Effect | Effective Concentration / IC50 | Source |

|---|---|---|---|---|

| K562 (Human CML) | BCR-ABL1, c-ABL1 | Protein Degradation, Proliferation Inhibition | ~1 µM (IC50) | nih.gov |

| Ba/F3 (Murine, BCR-ABL1 transformed) | BCR-ABL1, c-ABL1 | Protein Degradation, Proliferation Inhibition | ~1 µM (IC50) | nih.gov |

| Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S mutant) | BCR-ABL1 (mutant) | Growth Inhibition | 4.49 µM (IC50) | nih.gov |

| Primary CML CD34+ cells | BCR-ABL1 | Reduced Viability, Increased Apoptosis, Protein Degradation | Not specified | cancer-research-network.commedkoo.comnih.gov |

| Healthy Donor CD34+ cells | Not applicable | No effect on viability | Not applicable | medkoo.comnih.gov |

Preclinical Efficacy Studies of Gmb 475 in Chronic Myeloid Leukemia Models

In Vitro Studies on CML Cell Lines

Studies utilizing established CML cell lines have provided crucial insights into the mechanism of action and potency of GMB-475.

In human K562 CML cells, GMB-475 has shown a notable ability to induce the degradation of BCR-ABL1 protein in a concentration- and time-dependent manner nih.govscispace.com. This degradation leads to the inhibition of downstream signaling pathways, such as the STAT5 pathway scispace.com. GMB-475 inhibited the proliferation of K562 cells with an EC50 (half-maximal effective concentration) of approximately 1 μM nih.govscispace.com. These findings underscore its effectiveness in directly targeting the oncogenic protein in a relevant human CML cellular model.

Murine Ba/F3 cells engineered to express BCR-ABL1 have also served as a critical model for evaluating GMB-475's efficacy. These studies have focused on its impact on cellular proliferation and the induction of apoptosis.

GMB-475 has demonstrated significant inhibition of cellular proliferation in Ba/F3 cells expressing BCR-ABL1 researchgate.netscispace.com. The compound exhibited an IC50 (half-maximal inhibitory concentration) of approximately 1 μmol/L in these cells scispace.com. Notably, GMB-475 also inhibited the proliferation of Ba/F3 cells harboring imatinib-resistant BCR-ABL1 kinase domain point mutants, including the T315I mutation, with similar potency to cells expressing wild-type BCR-ABL1 researchgate.netnih.gov. Furthermore, GMB-475 sensitized these Ba/F3 BCR-ABL1 cells to imatinib (B729), suggesting a synergistic effect when combined with traditional tyrosine kinase inhibitors researchgate.net.

Murine BCR-ABL1 Transformed Ba/F3 Cells

Targeted Protein Degradation Efficacy

A key aspect of GMB-475's therapeutic potential lies in its ability to achieve targeted protein degradation, a mechanism distinct from simple protein inhibition.

GMB-475 functions by recruiting the Von Hippel-Lindau (VHL) E3 ligase to the BCR-ABL1 protein, leading to its ubiquitination and subsequent proteasomal degradation scispace.com. This degradation is rapid and occurs in a dose- and time-dependent manner scispace.com. Research has confirmed that GMB-475 effectively degrades both BCR-ABL1 and the wild-type ABL1 protein in K562 and Ba/F3 cells nih.govscispace.com. The degradation of BCR-ABL1 by GMB-475 has been observed to reduce cell viability and increase apoptosis in primary CML CD34+ cells, while showing no adverse effect on healthy CD34+ cells at equivalent concentrations researchgate.netscispace.com. This selective degradation highlights its potential for targeted therapy in CML.

Degradation of c-ABL1 Protein

GMB-475 functions by allosterically targeting the myristoyl pocket of ABL1, thereby inducing the degradation of the BCR-ABL1 fusion protein through the ubiquitin-proteasome system medchemexpress.commedchemexpress.comnih.govpatsnap.com. Studies have shown that GMB-475 induces rapid and concentration-dependent proteasomal degradation of both BCR-ABL1 and cABL1 proteins tocris.commedchemexpress.comselleckchem.comresearchgate.netrndsystems.com. In K562 cells, GMB-475 demonstrated a degradation concentration 50% (DC50) of approximately 0.5 μM and achieved 95% degradation of BCR-ABL1 after 18 hours of treatment nih.govrndsystems.com. This degradation is associated with the inhibition of downstream biomarkers, including STAT5 tocris.commedchemexpress.compatsnap.comselleckchem.comresearchgate.netrndsystems.com.

Degradation of Clinically Relevant BCR-ABL1 Kinase Domain Point Mutants

A significant challenge in CML treatment is the emergence of BCR-ABL1 kinase domain point mutations, which confer resistance to conventional TKIs medchemexpress.comnih.gov. GMB-475 has shown efficacy in degrading BCR-ABL1 variants, including those with clinically relevant mutations selleckchem.comresearchgate.net. The compound inhibits the proliferation of CML cell lines harboring specific BCR-ABL1 mutations selleckchem.comresearchgate.net.

Specificity Against T315I Mutation

GMB-475 has demonstrated effectiveness in degrading BCR-ABL1 variants that include the T315I mutation, a common cause of resistance to many TKIs nih.govresearchgate.netfrontiersin.orgfrontiersin.orgfrontiersin.org. In Ba/F3 cells engineered to express BCR-ABL1 with the T315I mutation, GMB-475 exhibited a half-maximal inhibitory concentration (IC50) of 1.98 μM researchgate.net. Furthermore, GMB-475 has been shown to effectively degrade BCR-ABL1 with the T315I mutation and was active against Ba/F3 cells expressing this mutant nih.govfrontiersin.org.

Specificity Against G250E Mutation

The G250E mutation is another significant BCR-ABL1 mutation associated with TKI resistance. GMB-475 has shown particular effectiveness in degrading BCR-ABL bearing the G250E mutation, displaying marked antiproliferative activity in cells with this specific mutation frontiersin.orgfrontiersin.org. In Ba/F3 cells harboring the G250E mutation, GMB-475 demonstrated an IC50 of 0.37 μM researchgate.net. The compound was also found to be active against Ba/F3 cells expressing BCR::ABL1 G250E nih.gov.

Efficacy Against Other BCR-ABL1 Mutants (e.g., T315I+F486S)

GMB-475 has also been evaluated against compound mutations, such as the T315I+F486S double mutation. In Ba/F3-MIG-p210 cells carrying the BCR::ABL1 T315I+F486S mutations, GMB-475 exhibited a growth inhibition IC50 value of 4.49 µM medchemexpress.comnih.gov. When combined with dasatinib (B193332), GMB-475 demonstrated synergistic effects on the growth inhibition of Ba/F3-MIG-p210 cells with these compound mutations researchgate.net.

Modulation of Downstream Signaling Pathways

Beyond direct degradation of BCR-ABL1, GMB-475 influences downstream signaling pathways critical for CML cell survival and proliferation medchemexpress.comresearchgate.net.

Inhibition of STAT5 Signaling

GMB-475 effectively inhibits the STAT5 signaling pathway, a key downstream effector of BCR-ABL1 activity tocris.commedchemexpress.comresearchgate.netrndsystems.com. The compound's mechanism involves the degradation of BCR-ABL1 and cABL1, which subsequently leads to the inhibition of STAT5 signaling tocris.commedchemexpress.comrndsystems.com. GMB-475 has been observed to block multiple molecules within the JAK-STAT pathway medchemexpress.com. In combination studies, GMB-475 with dasatinib synergistically inhibited components of the JAK-STAT pathway in Ba/F3 cells harboring BCR::ABL1 mutants patsnap.comresearchgate.netresearchgate.net. Specifically, treatment with GMB-475 and dasatinib led to significant reductions in the protein levels of JAK2, phosphorylated JAK2 (p-JAK2), STAT5a, STAT3, and MYC in Ba/F3-MIG-p210 cells with the BCR::ABL1 T315I mutation nih.gov.

Analysis of Phosphorylated SHP2, GAB2, and SHC Levels

Reverse phase protein array analysis conducted in preclinical CML models treated with GMB-475 has indicated notable alterations in the phosphorylation status of several key signaling proteins. Specifically, studies have reported differences in the levels of phosphorylated SHP2, GAB2, and SHC, which are associated with the degradation of the BCR::ABL1 protein targetmol.comresearchgate.netnih.govmedchemexpress.com. These findings suggest that GMB-475's mechanism of action, involving BCR::ABL1 degradation, influences downstream signaling cascades that rely on the phosphorylation of these adaptor and signaling proteins.

| Analyte (Phosphorylated) | Observed Effect of GMB-475 Treatment |

| SHP2 | Differences observed |

| GAB2 | Differences observed |

| SHC | Differences observed |

Regulation of the JAK-STAT Pathway (in Combination Studies)

GMB-475 has shown synergistic effects when combined with TKIs, particularly dasatinib, in regulating the JAK-STAT pathway in CML models nih.govpatsnap.comresearchgate.netscispace.comnih.govfrontiersin.org. In Ba/F3 cells engineered to carry BCR::ABL1 mutations, the combination of GMB-475 and dasatinib led to a significant downregulation of several key components of the JAK-STAT axis, including JAK2, phosphorylated JAK2 (p-JAK2), STAT5a, and STAT3, as well as MYC nih.gov. This coordinated suppression of multiple signaling molecules within the JAK-STAT pathway contributes to the enhanced anti-leukemic activity observed in combination therapy compared to monotherapy nih.govpatsnap.commedchemexpress.comfrontiersin.org.

| Pathway Component | Effect of GMB-475 + Dasatinib (vs. single agents) |

| JAK2 | Decreased levels |

| p-JAK2 | Decreased levels |

| STAT5a | Decreased levels |

| STAT3 | Decreased levels |

| MYC | Decreased levels |

Effects on pERK and pCRKL Pathways

GMB-475 has demonstrated a potent effect on downstream signaling pathways, including the pERK (phosphorylated extracellular signal-regulated kinase) and pCRKL (phosphorylated Crk-like protein) pathways, when compared to BCR::ABL1 inhibitors used alone mdpi.com. This suggests that GMB-475's ability to degrade the target protein can lead to a more pronounced inhibition of these critical oncogenic signaling cascades that are often dysregulated in CML mdpi.com.

Mentioned Compounds:

GMB-475

Dasatinib

Strategies to Overcome Tyrosine Kinase Inhibitor Resistance with Gmb 475

Addressing BCR-ABL1 Dependent Drug Resistance Mechanisms

Resistance to TKIs in CML can be categorized as either BCR-ABL1-dependent or -independent. nih.gov The primary BCR-ABL1-dependent mechanism involves mutations within the kinase domain that prevent effective TKI binding. nih.govnih.gov GMB-475 addresses this by targeting the protein for complete degradation, a method that can remain effective even when mutations interfere with the binding of traditional inhibitors. cancer-research-network.comnih.gov

GMB-475 has demonstrated efficacy in inhibiting the proliferation of cells expressing clinically relevant BCR-ABL1 kinase domain point mutations that confer resistance to standard TKIs. cancer-research-network.comselleckchem.comnih.govmedchemexpress.com By inducing the degradation of the entire BCR-ABL1 protein, GMB-475 circumvents the resistance mechanism tied to specific binding site mutations. nih.gov

Research has shown that while mutations like T315I and G250E significantly reduce the efficacy of imatinib (B729), cells expressing these mutations remain susceptible to GMB-475. researchgate.net For instance, the introduction of a T315I mutation can increase the half-maximal inhibitory concentration (IC50) of imatinib by over 20-fold, whereas it has a minimal effect on the IC50 of GMB-475. nih.govresearchgate.net The compound has also shown a growth inhibition effect on cells carrying complex compound mutations, such as BCR::ABL1T315I+F486S, which are challenging for conventional TKIs. nih.gov

| Cell Line/Mutation | Compound | IC50 (µM) |

|---|---|---|

| Ba/F3 BCR-ABL1G250E | GMB-475 | 0.37 |

| Ba/F3 BCR-ABL1T315I | GMB-475 | 1.98 |

| Ba/F3-MIG-p210 BCR::ABL1T315I+F486S | GMB-475 | 4.49 |

| K562 (Human CML) | GMB-475 | ~1.0 |

| K562 (Human CML) | Imatinib | 0.17 |

Data sourced from multiple studies. nih.govresearchgate.net

Beyond its direct activity against resistant mutations, GMB-475 has been shown to re-sensitize CML cells to conventional TKIs like imatinib. nih.gov In murine Ba/F3 cells expressing BCR-ABL1, the combination of GMB-475 with imatinib resulted in greater inhibition of cell proliferation compared to a control compound that lacks degradation activity. nih.gov This suggests that by reducing the total amount of the BCR-ABL1 oncoprotein, GMB-475 can lower the threshold for inhibition, allowing ATP-competitive inhibitors like imatinib to regain effectiveness. nih.govresearchgate.net This approach of combining protein degradation with kinase inhibition may represent a powerful strategy to address drug resistance. nih.gov

Combination Therapies with GMB-475

Combination therapy is a recognized strategy for overcoming drug resistance in CML. nih.govnih.gov Studies have investigated combining GMB-475 with orthosteric TKIs to enhance anti-leukemic effects and reduce the effective concentrations of both drugs. nih.gov

GMB-475, when used in conjunction with orthosteric TKIs, can produce synergistic effects, leading to enhanced growth inhibition and apoptosis in CML cells carrying BCR-ABL1 mutations. nih.govnih.gov This combined approach targets the oncoprotein through two distinct mechanisms: allosteric-binding-induced degradation and direct ATP-competitive inhibition. nih.gov

The combination of GMB-475 and dasatinib (B193332) has been shown to synergistically inhibit growth, promote apoptosis, and induce cell cycle arrest in Ba/F3 cells harboring BCR-ABL1 mutations. nih.govnih.gov This synergistic relationship was particularly noted in cells with mutations, as the combination showed no synergistic growth inhibition on cells expressing wild-type BCR-ABL1. nih.gov The combined therapy also synergistically blocked multiple molecules within the JAK-STAT signaling pathway. nih.govnih.gov Flow cytometry analysis confirmed that GMB-475 combined with dasatinib synergistically promoted apoptosis in Ba/F3-MIG-p210 cells. nih.gov This suggests that dasatinib enhances the antitumor effects of GMB-475, providing a novel therapeutic concept for CML patients with TKI-resistant mutations. nih.govnih.gov

Pairing GMB-475 with imatinib has also demonstrated enhanced efficacy. nih.gov As previously mentioned, this combination leads to a greater inhibitory effect on Ba/F3 BCR-ABL1 cells than either agent alone or GMB-475's non-degrading diastereomer control. nih.gov The ability of GMB-475-mediated degradation to enhance the effectiveness of an ATP-competitive TKI highlights a promising strategy for overcoming resistance and potentially eradicating persistent leukemic cells. nih.govresearchgate.net

Synergistic Effects with Orthosteric Tyrosine Kinase Inhibitors

Comparison with ABL001 Combination

GMB-475 and ABL001 (asciminib) are both allosteric inhibitors that target the myristoyl pocket of the ABL1 kinase. However, studies comparing their efficacy in combination with the TKI dasatinib have revealed superior outcomes with the GMB-475 regimen, particularly against highly resistant BCR::ABL1 mutations. nih.gov

In preclinical models using Ba/F3 cells engineered to express the compound mutation BCR::ABL1T315I+F486S, the combination of GMB-475 and dasatinib demonstrated a better synergistic effect than the combination of ABL001 and dasatinib. nih.gov Research indicated that the GMB-475 plus dasatinib treatment resulted in more significant growth inhibition of these mutant cells compared to the ABL001 plus dasatinib combination. nih.gov

Furthermore, the induction of apoptosis, or programmed cell death, was more pronounced with the GMB-475 combination. The apoptosis rate in cells treated with GMB-475 plus dasatinib was significantly higher than in those treated with ABL001 plus dasatinib. nih.gov This enhanced effect was observed whether the drugs were continuously present or removed after an initial treatment period, suggesting a more durable impact. nih.gov As a single agent against these resistant cells, GMB-475 also showed greater potency, with a half-maximal inhibitory concentration (IC50) of 4.49 µM, compared to 9.487 µM for ABL001. nih.gov This evidence collectively suggests that combination therapies involving GMB-475 may offer a more robust solution for overcoming resistance compared to similar combinations with ABL001. nih.gov

| Parameter | GMB-475 + Dasatinib | ABL001 + Dasatinib | Cell Line |

|---|---|---|---|

| Synergistic Effect | Better | Standard | Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S) |

| Growth Inhibition | More Significant | Standard | Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S) |

| Apoptosis Rate | Higher | Standard | Ba/F3-MIG-p210 (BCR::ABL1T315I+F486S) |

Mechanistic Basis of Synergistic Anti-Leukemic Activity

The powerful synergy observed between GMB-475 and TKIs like dasatinib stems from their complementary mechanisms of action targeting the BCR::ABL1 oncoprotein. nih.gov GMB-475 functions as a PROTAC, inducing the degradation and elimination of the BCR::ABL1 protein through the ubiquitin-proteasome pathway. nih.gov In parallel, an orthosteric TKI such as dasatinib inhibits the kinase activity of any remaining BCR::ABL1 protein. nih.gov

This dual-pronged attack of simultaneous protein degradation and enzyme inhibition is highly effective and allows for the use of lower concentrations of each drug, which may reduce potential adverse effects. frontiersin.org The synergistic effect is further amplified by the combination's ability to disrupt downstream signaling pathways critical for leukemia cell survival. nih.govfrontiersin.org Specifically, the GMB-475 and dasatinib combination synergistically downregulates the mRNA levels of key molecules in the JAK-STAT, AKT, and mTOR pathways, effectively shutting down multiple pro-survival signals. frontiersin.orgresearchgate.net

A key aspect of the synergistic anti-leukemic activity of GMB-475 in combination with TKIs is its profound effect on cell cycle progression. nih.govfrontiersin.org In CML cells harboring BCR::ABL1 mutations, the combination of GMB-475 and dasatinib synergistically blocks the cell cycle, halting the proliferation of cancerous cells more effectively than either agent alone. nih.govfrontiersin.org

Analysis via propidium (B1200493) iodide (PI) staining and flow cytometry revealed the specific nature of this cell cycle arrest. nih.govfrontiersin.org Treatment with the GMB-475 and dasatinib combination led to a significant increase in the proportion of cells in the G0/G1 phase of the cell cycle. nih.govfrontiersin.org Concurrently, there was a marked decrease in the percentage of cells in the S phase, which is the DNA synthesis phase. nih.govfrontiersin.org This G0/G1 arrest prevents the cells from replicating their DNA, thereby inhibiting cell division and tumor growth. nih.govfrontiersin.org

| Treatment Group | Cell Population in G0/G1 Phase | Cell Population in S Phase | Outcome |

|---|---|---|---|

| Single Agents (GMB-475 or Dasatinib) | Standard | Standard | Partial cell cycle inhibition |

| Combination (GMB-475 + Dasatinib) | Increased | Decreased | Synergistic G0/G1 cell cycle arrest |

Beyond halting proliferation, the combination of GMB-475 and a TKI is exceptionally effective at inducing apoptosis in leukemia cells. frontiersin.org Studies have consistently shown that GMB-475 combined with dasatinib synergistically promotes apoptosis in Ba/F3 cells carrying various TKI-resistant BCR::ABL1 mutations. nih.gov

The combination treatment leads to a significantly higher rate of apoptosis compared to what can be achieved with either GMB-475 or dasatinib as monotherapies. nih.gov This enhanced induction of programmed cell death is a critical component of the combination's therapeutic efficacy, ensuring the potent elimination of malignant cells that have developed resistance to conventional treatments. nih.govfrontiersin.org

Investigation of Gmb 475 in Leukemic Stem Cell Biology

Effects on Primary Chronic Myeloid Leukemia CD34+ Cells

Research has demonstrated that GMB-475 exhibits significant activity against primary CML CD34+ cells, which represent a critical reservoir of leukemic stem cells responsible for disease initiation and maintenance. Studies indicate that GMB-475 effectively reduces the viability and promotes apoptosis in these malignant progenitor cells. Importantly, these effects were observed without a corresponding impact on healthy CD34+ cells, suggesting a degree of selectivity for the leukemic population.

| Cell Type | Effect on Viability | Effect on Apoptosis | Effect on Healthy CD34+ Cells |

| Primary CML CD34+ Cells | Reduced | Increased | No effect |

| Healthy CD34+ Cells | No effect | No effect | N/A |

These findings highlight GMB-475's potential to directly target and eliminate the leukemic stem cell compartment, a key objective in achieving durable remission in CML cancer-research-network.comtargetmol.comaacrjournals.orgresearchgate.netnih.gov.

Degradation of Target Protein in CML Stem Cell Populations

GMB-475 functions as a PROTAC, a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, thereby facilitating the target protein's ubiquitination and subsequent proteasomal degradation cancer-research-network.comaacrjournals.orgmedchemexpress.comnih.gov. Specifically, GMB-475 targets the BCR-ABL1 fusion protein, a hallmark of CML, by binding to the allosteric myristoyl pocket of ABL1 aacrjournals.orgmedchemexpress.compatsnap.comnih.govnih.gov. It recruits the Von Hippel-Lindau (VHL) E3 ligase to BCR-ABL1, leading to its degradation through the ubiquitin-proteasome pathway cancer-research-network.comtargetmol.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.comnih.govnih.govtocris.com. This mechanism extends to primary CML stem cells, where GMB-475 has been shown to degrade BCR-ABL1 and reduce cell viability cancer-research-network.comtargetmol.comaacrjournals.orgresearchgate.netnih.gov. Furthermore, GMB-475 has demonstrated the ability to degrade wild-type and certain mutant forms of BCR-ABL1, including those conferring resistance to conventional TKIs researchgate.netnih.gov. In cellular models, the degradation of BCR-ABL in K562 cells has been observed with a DC50 (degradation concentration 50%) of 340 nM tocris.com.

| Target Protein | Mechanism of Action | E3 Ligase | Potency (e.g., DC50 in cell line) | Notes |

| BCR-ABL1, cABL1 | PROTAC-mediated degradation; Ubiquitination & Proteasomal Degradation | VHL | 340 nM (in K562 cells) | Degrades wild-type and mutant BCR-ABL1 (e.g., T315I, G250E); targets allosteric myristoyl pocket of ABL1. |

The degradation of BCR-ABL1 by GMB-475 not only inhibits downstream signaling pathways, such as STAT5, but also offers a potential strategy to overcome resistance mechanisms that plague TKI therapy cancer-research-network.comaacrjournals.orgresearchgate.netnih.govmedchemexpress.compatsnap.com.

Comparative Analysis and Future Development of Gmb 475 Analogues

Potential for Broader Application of PROTAC Technology in Hematological Malignancies

The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, offering a potent alternative to traditional small-molecule inhibitors for treating a wide array of diseases, particularly cancers. Proteolysis-targeting chimeras (PROTACs) represent a leading class within TPD, leveraging the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins frontiersin.orgnih.govashpublications.orgresearchgate.netmdpi.com. This approach holds significant promise for hematological malignancies, which are characterized by complex genetic alterations and resistance mechanisms that often limit the efficacy of conventional therapies frontiersin.orgnih.govashpublications.orgresearchgate.net. PROTACs can overcome these limitations by completely eliminating target proteins, including those previously considered "undruggable," and by circumventing resistance pathways ashpublications.orgresearchgate.net.

GMB-475 serves as a compelling example of PROTAC technology's application in hematological malignancies, specifically in the context of Chronic Myeloid Leukemia (CML). Developed as a PROTAC targeting the BCR-ABL1 oncoprotein, GMB-475 utilizes the Von Hippel-Lindau (VHL) E3 ligase to induce the degradation of BCR-ABL1 medchemexpress.comselleckchem.comtargetmol.comtocris.com. BCR-ABL1 is a constitutively active tyrosine kinase that drives CML pathogenesis. GMB-475 targets the myristoyl pocket of ABL1 in an allosteric manner, leading to the recruitment of the VHL E3 ligase and subsequent ubiquitination and proteasomal degradation of BCR-ABL1 selleckchem.comtargetmol.comtocris.comcancer-research-network.comnih.govpatsnap.com.

Preclinical studies have demonstrated the efficacy of GMB-475 in degrading BCR-ABL1 and inhibiting the proliferation of CML cell lines. Notably, GMB-475 has shown potent degradation of BCR-ABL1 in K562 cells, with a DC50 of 340 nM after 18 hours of treatment tocris.com. Its antiproliferative activity against K562 cells and Ba/F3 cells transformed with BCR-ABL1 has been reported with IC50 values in the range of 1000-1110 nM tocris.com. Furthermore, GMB-475 exhibits efficacy against specific BCR-ABL1 mutations that confer resistance to conventional tyrosine kinase inhibitors (TKIs), such as the T315I mutation, with an IC50 of 4.49 µM in Ba/F3-MIG-p210 cells carrying BCR-ABL1T315I+F486S mutations medchemexpress.comnih.gov. A significant finding is GMB-475's selective toxicity, as it has been shown to reduce the viability and increase apoptosis in primary CML CD34+ cells while sparing normal hematopoietic progenitor CD34+ cells at identical concentrations targetmol.comcancer-research-network.com.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.